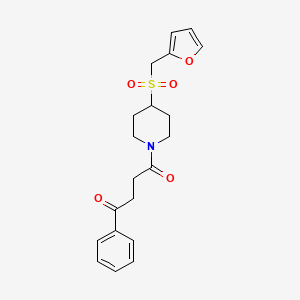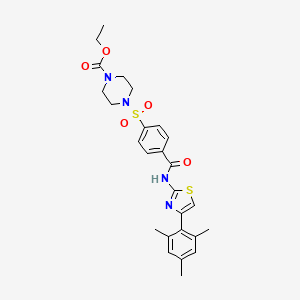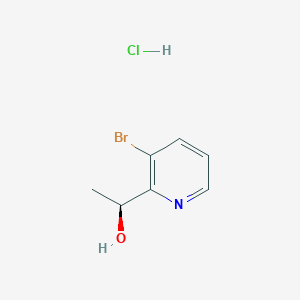amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 351858-44-1](/img/structure/B2384404.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H17ClF3N7O4 and its molecular weight is 523.86. The purity is usually 95%.
BenchChem offers high-quality 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Applications in Pharmaceutical Research
Compounds with pyrrolo[3,4-d]isoxazole, pyridine, and triazole derivatives have been extensively studied for their pharmacological properties. These molecules are often evaluated for their potential as kinase inhibitors, antitumor agents, antimicrobials, and in treating various diseases due to their ability to modulate biological pathways selectively.
Kinase Inhibition : Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of mitogen-activated protein (MAP) kinases, which are crucial for proinflammatory cytokine release (Scior et al., 2011). These compounds' design, synthesis, and activity studies have highlighted their importance in addressing inflammatory conditions and cancer.
Antitubercular Activity : Various heterocyclic compounds, including pyridine derivatives, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing significant potential in developing new treatments for tuberculosis (Asif, 2014).
Neurodegenerative Diseases : Studies on angiotensin IV and related peptides, which may share structural motifs with complex heterocyclic compounds, suggest that their pro-cognitive effects could be mediated through interactions with dopamine receptors, indicating potential applications in treating neurodegenerative diseases (Braszko, 2010).
Applications in Material Science
Heterocyclic compounds are also crucial in developing new materials with unique properties, such as conducting polymers and light-sensitive materials.
Electronic Devices : Conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives and related structures have shown high performance in electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019). This suggests that complex heterocyclic compounds might be explored for similar applications.
Catalysis : The synthesis of heterocycles, such as pyranopyrimidines, using hybrid catalysts, demonstrates the role of sophisticated organic molecules in facilitating chemical reactions, potentially leading to the development of new catalytic processes (Parmar et al., 2023).
Propriétés
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N7O4/c1-20(27-19(35)31(29-20)11-6-4-3-5-7-11)15-13-14(36-28-15)18(34)32(17(13)33)30(2)16-12(22)8-10(9-26-16)21(23,24)25/h3-9,13-14,29H,1-2H3,(H,27,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLZCGNMWEOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=NOC4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
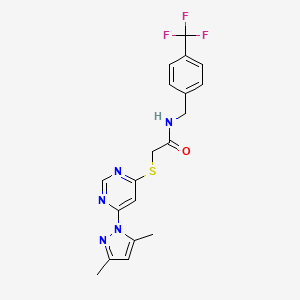
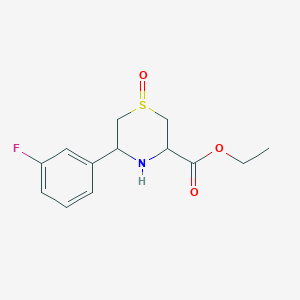
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
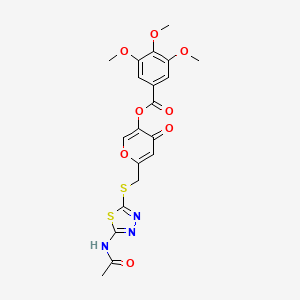
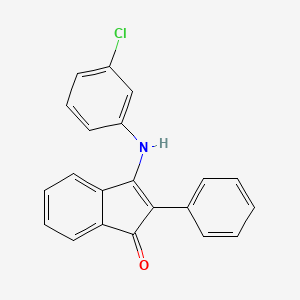
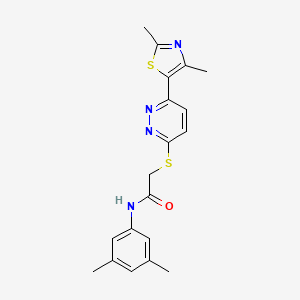
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
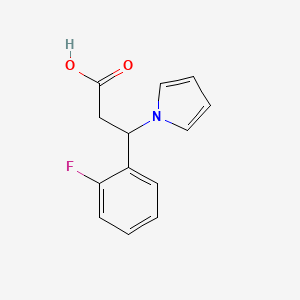
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
